bafilomycin A1

Vue d'ensemble

Description

La bafilomycine A1 est un antibiotique macrolide dérivé de la bactérie Streptomyces griseus. Elle est connue pour ses effets inhibiteurs puissants sur l'ATPase de type vacuolaire H± (V-ATPase), une enzyme responsable de l'acidification des compartiments intracellulaires tels que les lysosomes et les vacuoles . La bafilomycine A1 possède une large gamme d'activités biologiques, notamment des propriétés antitumorales, antiparasitaires, immunosuppressives et antifongiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La bafilomycine A1 est généralement isolée du bouillon de fermentation de Streptomyces griseus. Le processus implique la culture de la bactérie dans des conditions spécifiques pour produire le composé, suivie de l'extraction et de la purification à l'aide de techniques telles que l'extraction liquide-liquide et la chromatographie en contre-courant à grande vitesse .

Méthodes de production industrielle : Une stratégie efficace pour la production industrielle de la bafilomycine A1 implique l'utilisation d'un système de solvant triphasique (n-hexane-acétate d'éthyle-acétonitrile-eau) pour l'extraction liquide-liquide, suivie d'une chromatographie en contre-courant à grande vitesse pour la purification. Cette méthode permet d'éliminer les impuretés hydrophobes et hydrophiles, ce qui donne un produit de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : La bafilomycine A1 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes :

Oxydation : La bafilomycine A1 peut être oxydée à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène dans des conditions contrôlées.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide de réactifs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.

4. Applications de la recherche scientifique

La bafilomycine A1 est largement utilisée dans la recherche scientifique en raison de sa capacité à inhiber la V-ATPase. Voici quelques-unes de ses principales applications :

5. Mécanisme d'action

La bafilomycine A1 exerce ses effets en inhibant spécifiquement l'enzyme V-ATPase. Cette enzyme est responsable du pompage des protons (H+) à travers les membranes cellulaires, ce qui acidifie les compartiments intracellulaires. En inhibant la V-ATPase, la bafilomycine A1 empêche l'acidification des lysosomes et d'autres organites, perturbant les processus cellulaires tels que l'autophagie et l'endocytose . À des concentrations plus élevées, elle affecte également les ATPases de type P, qui ont un état de transition phosphorylé .

Applications De Recherche Scientifique

Autophagy Research

Bafilomycin A1 is extensively utilized to study the role of autophagy in cellular processes. It has been shown to inhibit both early and late stages of autophagy effectively:

- Inhibition of Autophagic Flux: Research indicates that this compound blocks the degradation of autophagic substrates by preventing lysosomal acidification, leading to increased levels of LC3-II, a marker for autophagy .

- Cancer Studies: In pediatric B-cell acute lymphoblastic leukemia cells, this compound induced apoptosis while inhibiting protective autophagy pathways, suggesting its potential as a therapeutic agent .

Cancer Therapy

This compound has demonstrated significant anticancer properties across various types of cancer:

- Colon Cancer: Studies have shown that this compound suppresses cell proliferation and triggers apoptosis in colon cancer cells by modulating calcium ATPase activity and disrupting calcium homeostasis .

- Leukemia: In models of leukemia, this compound has been reported to inhibit cell growth and induce apoptosis in leukemic cells by activating apoptotic pathways and inhibiting cytoprotective autophagy .

Metastasis Inhibition

Research indicates that this compound can inhibit the metastatic potential of certain cancer cell lines. For example, it has been shown to retard growth and reduce the metastatic capabilities of specific tumor cells, highlighting its potential role in preventing cancer spread .

Case Study 1: Pediatric B-ALL Treatment

A study investigated the effects of this compound on pediatric B-cell acute lymphoblastic leukemia cells. The results demonstrated that low concentrations (1 nM) effectively inhibited both autophagy and induced apoptosis, leading to reduced leukemic cell viability in vitro and prolonged survival in xenograft mouse models .

Case Study 2: Colon Cancer Cell Lines

In another study focusing on human colon cancer samples, this compound was found to significantly increase the activity of endoplasmic reticulum calcium ATPases while decreasing plasma membrane calcium ATPase activity. This modulation was associated with reduced cell proliferation and enhanced apoptotic signaling pathways .

Data Tables

Mécanisme D'action

Bafilomycin A1 exerts its effects by specifically inhibiting the V-ATPase enzyme. This enzyme is responsible for pumping protons (H+) across cellular membranes, thereby acidifying intracellular compartments. By inhibiting V-ATPase, this compound prevents the acidification of lysosomes and other organelles, disrupting cellular processes such as autophagy and endocytosis . At higher concentrations, it also affects P-type ATPases, which have a phosphorylated transitional state .

Comparaison Avec Des Composés Similaires

La bafilomycine A1 appartient à une famille d'antibiotiques macrolides connus sous le nom de bafilomycines. Les composés similaires comprennent :

- Bafilomycine B1

- Bafilomycine C1

- Bafilomycine D

- Bafilomycine E

Ces composés partagent une structure de lactone à 16 chaînons similaire et présentent des activités biologiques comparables. La bafilomycine A1 est unique en raison de son inhibition puissante de la V-ATPase et de son utilisation extensive dans les applications de recherche .

Propriétés

Key on ui mechanism of action |

The bafilomycins are a family of toxic macrolide antibiotic derived from Streptomyces griseus. These compounds all appear in the same fermentation and have quite similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase). |

|---|---|

Numéro CAS |

88899-55-2 |

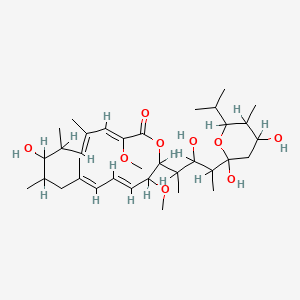

Formule moléculaire |

C35H58O9 |

Poids moléculaire |

622.8 g/mol |

Nom IUPAC |

16-[4-[(2R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |

InChI |

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/t22?,23?,24?,25?,26?,27?,28?,30?,31?,32?,33?,35-/m1/s1 |

Clé InChI |

XDHNQDDQEHDUTM-AWBIQFRSSA-N |

SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |

SMILES isomérique |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)[C@]2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |

SMILES canonique |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |

Apparence |

Solid powder |

Key on ui other cas no. |

116764-51-3 |

Pictogrammes |

Irritant |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Bafilomycin A1; NSC 381866; NSC-381866; NSC381866. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of bafilomycin A1?

A1: this compound is a highly specific inhibitor of V-ATPases [1-28]. V-ATPases are proton pumps found on various intracellular and plasma membranes, responsible for acidifying organelles like lysosomes, endosomes, and Golgi apparatus, and regulating intracellular pH.

Q2: How does this compound interact with its target?

A2: this compound binds to the V-ATPase in a stoichiometric and non-competitive manner, effectively inhibiting its proton pumping activity []. This binding reduces the Vmax (maximum rate) of the H+-ATPase without affecting its Km (substrate concentration at half Vmax) for ATP.

Q3: What are the downstream effects of this compound treatment on cells?

A3: By inhibiting V-ATPase activity, this compound disrupts numerous cellular processes reliant on proper organelle acidification, including:

- Impaired lysosomal degradation: Prevents degradation of autophagic cargo, leading to autophagosome accumulation [, , , ].

- Altered endosomal function: Inhibits endocytosis and recycling of receptors, affecting processes like receptor-mediated endocytosis [, , ].

- Disrupted protein trafficking: Affects protein glycosylation and sorting due to altered Golgi apparatus function [].

- Intracellular pH dysregulation: Disrupts cytosolic pH homeostasis in various cell types [, , , ].

- Inhibition of viral entry and replication: Blocks viral entry by preventing endosomal acidification required for fusion [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C35H58O9, and its molecular weight is 622.8 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not delve into detailed spectroscopic analysis, information regarding structural characterization and synthesis can be found in the paper describing the total synthesis of this compound [].

Q6: What is known about the ADME properties of this compound?

A6: The current research primarily focuses on this compound's in vitro effects. Further studies are needed to comprehensively evaluate its ADME properties.

Q7: What are the main in vitro applications of this compound?

A7: this compound is widely used in cell-based assays to:

- Inhibit autophagy: It blocks autophagosome-lysosome fusion, allowing researchers to study autophagic flux and the role of autophagy in various cellular processes [, , , ].

- Investigate lysosomal function: Its inhibitory effect on lysosomal acidification helps study lysosomal enzyme activity and protein degradation [, ].

- Study endosomal pathways: this compound helps dissect receptor-mediated endocytosis and recycling by inhibiting endosomal acidification [, , ].

- Assess viral entry mechanisms: It's used to determine the role of endosomal acidification in viral entry and infection [, ].

Q8: What in vivo evidence supports the potential therapeutic applications of this compound?

A8: While further research is needed to translate these findings into clinical applications, several studies suggest potential therapeutic avenues for this compound:

- Cancer therapy: this compound has shown anti-tumor effects in preclinical models of pancreatic cancer [], diffuse large B-cell lymphoma [], and multiple myeloma [].

- Bone-related disorders: Studies suggest this compound can inhibit bone resorption and tooth eruption [].

- Pain management: In a rat model of glaucoma, this compound, in combination with allopregnanolone, showed neuroprotective effects on retinal neurons []. Additionally, it reduced bone pain induced by multiple myeloma in a mouse xenograft model [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.